molecular formula C6H6ClNO B3143355 5-chloro-2-methylpyridine-N-oxide CAS No. 52313-58-3

5-chloro-2-methylpyridine-N-oxide

Cat. No. B3143355
CAS RN: 52313-58-3
M. Wt: 143.57 g/mol
InChI Key: BFQMZTXMCAPZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methylpyridine-N-oxide (CAS number: 20173-49-3) is a chemical compound with the molecular formula C₆H₆ClNO . It is also known by other names, including 2-chloro-5-methylpyridine-N-oxide and Fampridine Impurity 172 .


Molecular Structure Analysis

The molecular structure of 5-chloro-2-methylpyridine-N-oxide consists of a pyridine ring with a chlorine atom (Cl) at position 2 and a methyl group (CH₃) at position 5. The nitrogen atom (N) is oxidized, forming the N-oxide functional group. The compound’s empirical formula is C₆H₆ClNO, and its molecular weight is approximately 143.57 g/mol .


Physical And Chemical Properties Analysis

  • Boiling Point : Predicted to be approximately 320.2°C .
  • Density : Predicted density is around 1.22 g/cm³ .
  • pKa (Acidity Coefficient) : Estimated to be -0.52±0.10 .

Scientific Research Applications

Nanosized Metal Oxides in Heavy Metal Removal

Nanosized metal oxides, including variants like ferric, manganese, aluminum, titanium, magnesium, and cerium oxides, have been recognized for their high surface area and specific affinity, which makes them particularly effective in adsorbing heavy metals from aqueous systems. These oxides are not only used in removing heavy metals but are also significant in developing better applicable materials for practical usage, like granular oxides or composite materials. This has become a prominent area of research in recent years (Hua et al., 2012).

Metal Oxide Nanoparticles in Medicine and Technology

Metal oxide nanoparticles have unique size-dependent properties, which drastically differ from their bulk materials and are used in a wide array of applications across fields like medicine, energy storage, catalysis, food packaging, and sensing. However, their tendency to adhere and aggregate due to different surface structures poses a challenge, which is addressed by using coupling agents. This helps in modifying the nanoparticles for enhanced interaction and stability (Mallakpour & Madani, 2015).

Titanium Dioxide Nanoparticles in Photodynamic Therapy

Titanium dioxide nanoparticles have shown significant potential in medical therapies. Their ability to produce reactive oxygen species when illuminated in aqueous media with UV light makes them suitable for photodynamic therapy in treating various diseases, including cancer and antibiotic-resistant bacteria. These nanoparticles can be used both in their pure form and as composites, with increased light absorption, indicating their utility in targeted therapy in medicine (Ziental et al., 2020).

Oxygen-deficient Metal Oxide Nanostructures in Energy Applications

The development of oxygen-deficient metal oxides, particularly in nanostructures, has shown enhanced performance in applications like photoelectrochemical water oxidation. The increased electrical conductivities due to controlled incorporation of oxygen vacancies improve the performance of these metal oxides in various energy conversion and storage applications (Wang, Ling, & Li, 2012).

Metal Oxide Nanoparticles in Antimicrobial Applications

The application of metal oxide nanoparticles, including types like Al2O3, TiO2, ZnO, and CuO, has been extensively studied due to their toxicity towards a wide range of microorganisms. Their high potency in killing numerous bacteria, coupled with their lack of toxicity towards humans at effective concentrations, marks them as promising antimicrobial agents. Despite this, the overall effectiveness of these nanoparticles depends on various factors like surface charge, shape, concentration, and dispersion (Hoseinzadeh et al., 2017).

Safety And Hazards

  • Customs Code : 2933399990 .

properties

IUPAC Name

5-chloro-2-methyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQMZTXMCAPZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C=C1)Cl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylpyridine 1-Oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-methylpyridine-N-oxide
Reactant of Route 2
Reactant of Route 2
5-chloro-2-methylpyridine-N-oxide
Reactant of Route 3
5-chloro-2-methylpyridine-N-oxide
Reactant of Route 4
Reactant of Route 4
5-chloro-2-methylpyridine-N-oxide
Reactant of Route 5
Reactant of Route 5
5-chloro-2-methylpyridine-N-oxide
Reactant of Route 6
Reactant of Route 6
5-chloro-2-methylpyridine-N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.